Molecular Weight Differentiation vs. 4-Bromo-N-(2-methoxyethyl)-benzenesulfonamide for Fragment-Based Screening
In fragment-based screening, the molecular weight of a compound directly influences its binding site occupancy and detection sensitivity. 4-Bromo-N-(2-trifluoromethoxyethyl)-benzenesulfonamide has a molecular weight of 348.14 g·mol⁻¹ . The closest commercially available comparator, 4-Bromo-N-(2-methoxyethyl)-benzenesulfonamide, has a molecular weight of 294.17 g·mol⁻¹ . The +53.97 g·mol⁻¹ difference arises from the replacement of the –OCH₃ group by –OCF₃, which adds four additional fluorine atoms and alters the overall shape and electronics of the molecule.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 348.14 g·mol⁻¹ |
| Comparator Or Baseline | 4-Bromo-N-(2-methoxyethyl)-benzenesulfonamide: 294.17 g·mol⁻¹ |
| Quantified Difference | +53.97 g·mol⁻¹ (18.3% increase) |
| Conditions | Calculated from molecular formula; consistency checked against vendor datasets. |
Why This Matters
When screening fragment libraries, a 53.97 g·mol⁻¹ mass shift can affect ligand-detection thresholds and metabolite identification workflows; procurement of the correct compound ensures consistent fragment‑hit expansion and SAR development.
